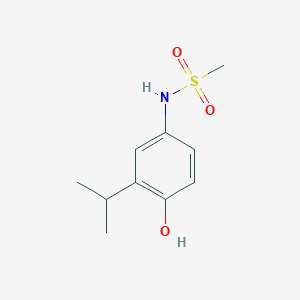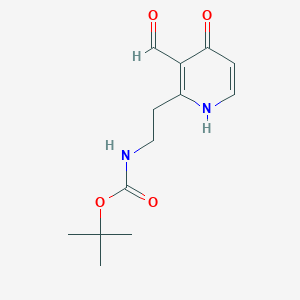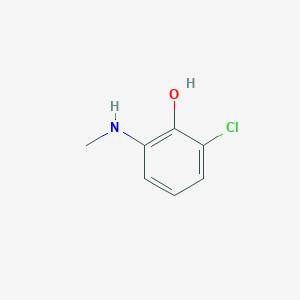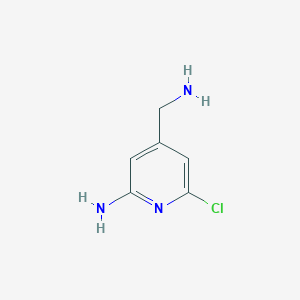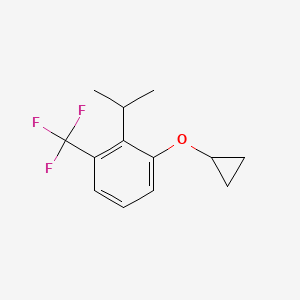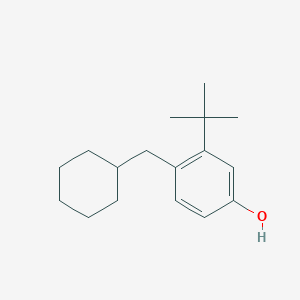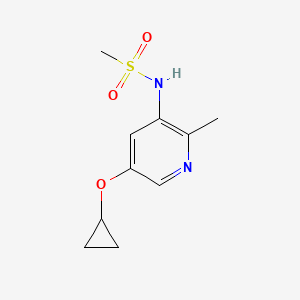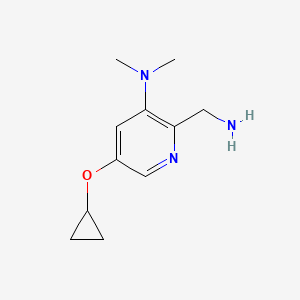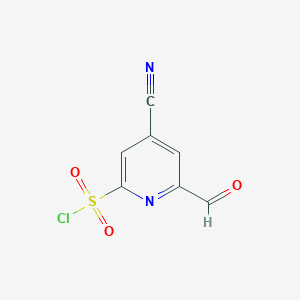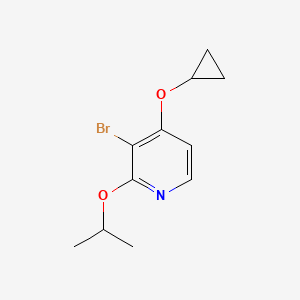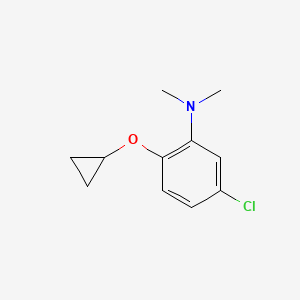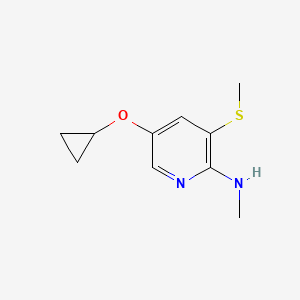
5-Cyclopropoxy-N-methyl-3-(methylthio)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopropoxy-N-methyl-3-(methylsulfanyl)pyridin-2-amine is an organic compound with the molecular formula C10H14N2OS and a molecular weight of 210.30 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a methylsulfanyl group, and a pyridin-2-amine core structure. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant reaction conditions . The reaction conditions often include the use of palladium catalysts and organoboron reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization are employed to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Cyclopropoxy-N-methyl-3-(methylsulfanyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
5-Cyclopropoxy-N-methyl-3-(methylsulfanyl)pyridin-2-amine is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the development of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Cyclopropoxy-N-methyl-3-(methylsulfanyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy and methylsulfanyl groups contribute to the compound’s binding affinity and specificity. The pyridine ring can participate in π-π interactions and hydrogen bonding, enhancing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-5-(methylsulfanyl)pyridin-2-amine: Similar structure but lacks the cyclopropoxy group.
5-Cyclopropoxy-3-(methylsulfanyl)pyridin-2-amine: Similar structure but lacks the N-methyl group.
Uniqueness
5-Cyclopropoxy-N-methyl-3-(methylsulfanyl)pyridin-2-amine is unique due to the presence of both the cyclopropoxy and N-methyl groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups enhances its reactivity and binding affinity in various chemical and biological contexts.
Propriétés
Formule moléculaire |
C10H14N2OS |
|---|---|
Poids moléculaire |
210.30 g/mol |
Nom IUPAC |
5-cyclopropyloxy-N-methyl-3-methylsulfanylpyridin-2-amine |
InChI |
InChI=1S/C10H14N2OS/c1-11-10-9(14-2)5-8(6-12-10)13-7-3-4-7/h5-7H,3-4H2,1-2H3,(H,11,12) |
Clé InChI |
XTNDFVQSINKVQS-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C=C(C=N1)OC2CC2)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


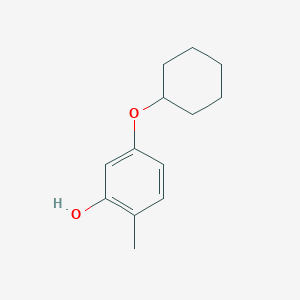
![Tert-butyl [(3-acetyl-5-fluorophenyl)amino]methylcarbamate](/img/structure/B14834860.png)
